![molecular formula C12H14Cl3NO B3005278 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide CAS No. 2411243-18-8](/img/structure/B3005278.png)
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. In
作用機序
The mechanism of action of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide involves inhibiting the synthesis of carotenoids in plants. Carotenoids are essential pigments that are responsible for photosynthesis and other physiological processes in plants. By inhibiting the synthesis of carotenoids, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide disrupts the normal growth and development of weeds, leading to their death.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide inhibits the activity of enzymes involved in carotenoid synthesis, leading to a decrease in chlorophyll content and photosynthetic activity in plants. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species and cell damage.
実験室実験の利点と制限
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a useful tool for studying plant growth and development. Its herbicidal properties make it an effective tool for controlling weeds in laboratory experiments. However, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments. It is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in laboratory experiments may not accurately reflect its effects in field conditions.
将来の方向性
There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. One area of research is the development of new herbicides that are more effective and environmentally friendly than 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. Another area of research is the investigation of the effects of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could focus on the potential use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in combination with other herbicides to improve weed control and reduce the development of herbicide-resistant weeds.
Conclusion:
In conclusion, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a synthetic herbicide that is widely used in agriculture and turfgrass management. Its mechanism of action involves inhibiting the synthesis of carotenoids in plants, leading to the death of weeds. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties and its effects on plant growth and development. While 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments, it remains a useful tool for studying plant physiology and weed control. There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, including the development of new herbicides and the investigation of its effects on non-target organisms.
合成法
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dichlorobenzyl chloride with propylene oxide to form 1-(3,5-dichlorophenyl)prop-2-ene-1-ol. The second step involves the reaction of the obtained product with N-methylacetamide to form 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. The synthesis of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a complex process that requires a high level of expertise in organic chemistry.
科学的研究の応用
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybean, and wheat. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is also used in turfgrass management to control weeds in golf courses, sports fields, and lawns. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been used in research studies to investigate its effects on plant growth and development.
特性
IUPAC Name |
2-chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-3-11(16(2)12(17)7-13)8-4-9(14)6-10(15)5-8/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXDELCUXJQVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

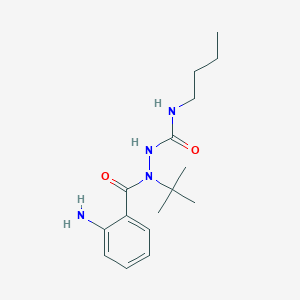
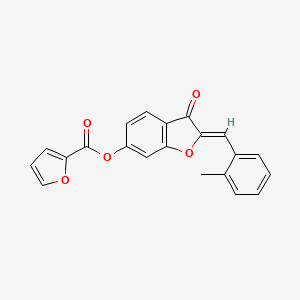
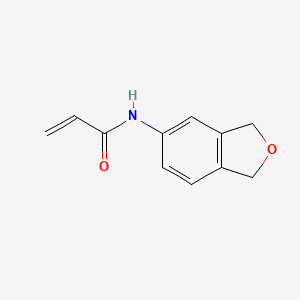
![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)
![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)
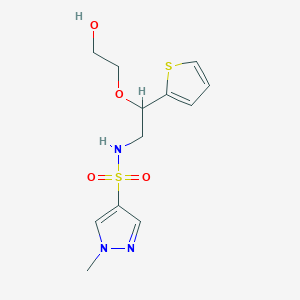
![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)

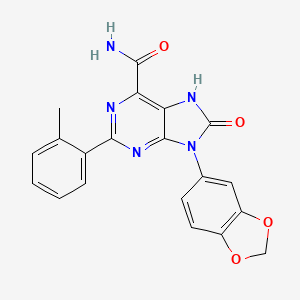
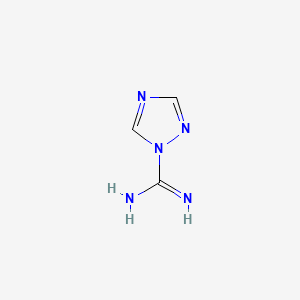
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3005210.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)
![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)